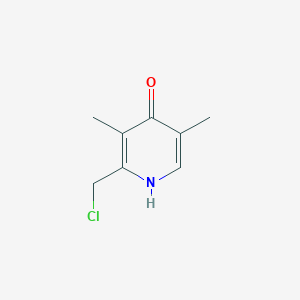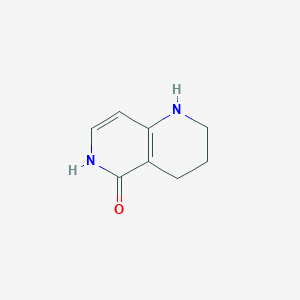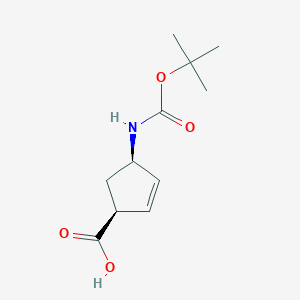
(-)-(1S,4R)-N-Boc-4-氨基环戊-2-烯羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclopentene ring with an amino group and a carboxylic acid group, protected by a tert-butoxycarbonyl (Boc) group. This structure imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial contexts.
科学研究应用
Chemistry:
Synthesis of Chiral Compounds: The compound is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Catalysis: It serves as a ligand or catalyst in asymmetric synthesis reactions.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it valuable in biochemical research.
Protein Modification: It is used in the modification of proteins and peptides for structural and functional studies.
Medicine:
Drug Development: The compound is explored for its potential as a precursor or intermediate in the synthesis of pharmaceutical agents.
Therapeutic Applications: Research is ongoing to investigate its potential therapeutic effects in various diseases.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties.
Agriculture: It is studied for its potential use in agrochemicals and plant growth regulators.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring through a Diels-Alder reaction or other cyclization methods.
Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may also be used to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the cyclopentene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxylic acid group or the double bond in the cyclopentene ring, using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Substitution reactions can occur at the amino group or the carboxylic acid group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, and other reducing agents under controlled temperatures.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products:
Oxidation: Formation of nitro compounds, ketones, or epoxides.
Reduction: Formation of alcohols, alkanes, or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives, esters, or amides.
作用机制
The mechanism of action of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The Boc protection group can be removed under acidic conditions, revealing the free amino group, which can participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, further influencing the compound’s activity.
相似化合物的比较
N-Boc-4-aminocyclopent-2-enecarboxylic acid: Lacks the chiral centers, making it less selective in its interactions.
N-Boc-4-aminocyclopentane-1-carboxylic acid: Contains a saturated cyclopentane ring, altering its reactivity and applications.
N-Boc-4-aminocyclohex-2-enecarboxylic acid: Features a six-membered ring, affecting its steric and electronic properties.
Uniqueness:
Chirality: The presence of chiral centers in (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid imparts unique stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition.
Reactivity: The combination of the cyclopentene ring, amino group, and carboxylic acid group provides a versatile platform for various chemical transformations.
Applications: Its specific structure and reactivity make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNTSATDZJBLP-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151907-79-8 |
Source


|
| Record name | (1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
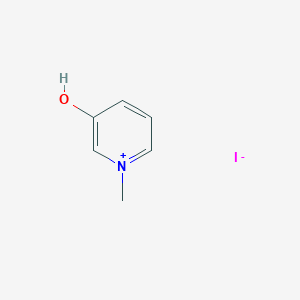
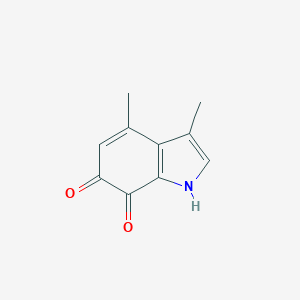
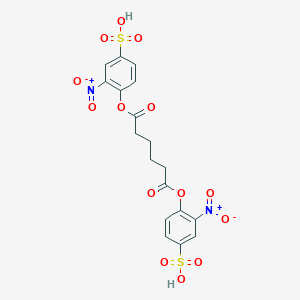
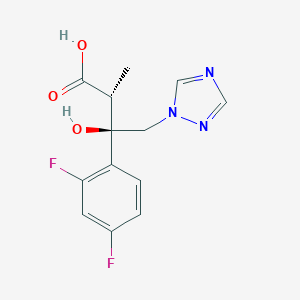


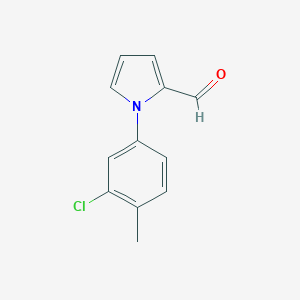
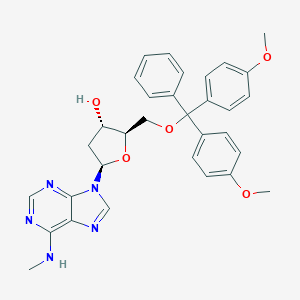


![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)
